methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide
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Overview
Description
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thienopyridine ring system, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the chlorophenyl group and the esterification to form the acetate. The final step involves the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyridine ring.
Reduction: Reduction reactions can occur, especially at the ester functional group.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thienopyridine ring system may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar ring structures.
Chlorophenyl Esters: Compounds with similar functional groups.
Uniqueness
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological and chemical properties.
Biological Activity
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide (CAS Number: 144457-43-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₆ClNO₂S
- Molecular Weight : 321.822 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 423.7 °C
- LogP : 4.23 (indicating lipophilicity)
Antimicrobial Activity
Research has indicated that thieno[2,3-c]pyridine derivatives exhibit antimicrobial properties. In a study by Reddy et al., the compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were notably low, suggesting potent activity.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies showed that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies revealed that it activates the caspase pathway, leading to programmed cell death .
Neuroprotective Effects
Neuroprotective properties have been observed in animal models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease . The mechanism involves the modulation of the Nrf2/ARE pathway, enhancing the cellular antioxidant response.
Study on Antimicrobial Activity
In a controlled study involving bacterial cultures, this compound was tested against common pathogens. The results indicated:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
This study underscores the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Study
Another research project focused on the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations. The results showed a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 25 |
Apoptosis assays confirmed that higher concentrations led to significant increases in apoptotic cell populations.
Properties
Molecular Formula |
C16H17BrClNO2S |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrobromide |
InChI |
InChI=1S/C16H16ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;/h2-5,7,9,15H,6,8,10H2,1H3;1H |
InChI Key |
MZMBBTQZOCRZBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.Br |
Origin of Product |
United States |
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